molecular formula C11H18O4 B1253642 4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid

4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid

Cat. No. B1253642
M. Wt: 214.26 g/mol
InChI Key: VRNXAQRALVPTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Furancarboxylic acid,tetrahydro-4-methyl-5-oxo-2-pentyl-, (2S,3S,4S)- is a natural product found in Macrophomina phaseolina with data available.

Scientific Research Applications

Pseudopeptide Foldamers

A novel 2-oxo-1,3-oxazolidine-4-carboxylic acid, serving as a conformationally restricted building block, has been designed for pseudopeptide foldamers construction. Detailed spectroscopic techniques and DFT computational modeling were employed to investigate the preferred three-dimensional structure of its homo-oligomers. These structures, characterized by a poly(L-Pro)n II-like helical conformation, are stabilized by intramolecular α-C−H···O=C hydrogen bonds, showing potential as robust templates for various applications when appropriately functionalized (Tomasini et al., 2003).

Microwave Assisted Synthesis for Antibacterial and Antifungal Activity

A microwave-assisted one-pot catalyst-free green synthesis method has been established for methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. This efficient synthesis pathway, utilizing varied benzaldehyde derivatives, has shown significant in vitro antimicrobial and antifungal activities against various strains, marking its relevance in the pharmaceutical field (Bhat, Shalla & Dongre, 2015).

Structural and Conformational Studies of Chromane Derivatives

Structural and conformational analyses have been conducted on chromane derivatives, specifically on 2-methyl-4-oxo-4H-chromene-3-carboxylic acid methyl and ethyl esters. The studies, involving IR, NMR spectroscopy, mass spectrometry, and X-ray analysis, have revealed detailed conformational behaviors and structures, contributing to the understanding of these compounds in various scientific contexts (Ciolkowski et al., 2009).

properties

Product Name

4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h7-9H,3-6H2,1-2H3,(H,12,13)

InChI Key

VRNXAQRALVPTGJ-UHFFFAOYSA-N

SMILES

CCCCCC1C(C(C(=O)O1)C)C(=O)O

Canonical SMILES

CCCCCC1C(C(C(=O)O1)C)C(=O)O

synonyms

(-)-phaseolinic acid
phaseolinic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid
Reactant of Route 2
4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid
Reactant of Route 3
4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid
Reactant of Route 4
4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid
Reactant of Route 5
4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid
Reactant of Route 6
4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid

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